Physicochemical properties of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
Physicochemical properties of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
This technical guide delves into the physicochemical properties of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. It is important to note that while the requested topic is "Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate," the vast body of scientific literature points to a closely related and extensively studied molecule, "Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate," a classic Biginelli compound. Given its significance and the wealth of available data, this guide will focus on the latter, a dihydropyrimidinone (DHPM) of considerable interest to researchers, scientists, and drug development professionals.
The dihydropyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, owing to its ability to interact with a wide range of biological targets.[1] These compounds are known to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[2][3] Understanding the physicochemical properties of this core molecule is paramount for its application in drug design and development, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Part 1: Core Physicochemical and Structural Properties
A thorough understanding of the fundamental physicochemical and structural characteristics of a compound is the bedrock of its development as a potential therapeutic agent. This section outlines the key identifiers, structural data, and spectroscopic signature of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
General and Crystallographic Properties
The solid-state properties of a molecule, such as its crystal structure and melting point, are critical for formulation and stability studies.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [4] |
| Molecular Weight | 260.29 g/mol | [4] |
| CAS Number | 5395-36-8 | [4] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 203–210 °C | [4][5] |
| Crystal System | Triclinic | [2][5] |
| Space Group | P-1 | [2][5] |
| Cell Dimensions | a = 7.5495(2) Å, b = 8.9797(3) Å, c = 11.0812(3) Å | [2][5] |
| α = 107.843(2)°, β = 108.603(1)°, γ = 98.244(2)° | [2][5] | |
| Cell Volume | 653.07(4) ų | [2][5] |
X-ray crystallography studies reveal that the dihydropyrimidine ring adopts a screw-boat conformation.[2][5] The crystal packing is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds.[5]
Spectroscopic Data
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.
| Spectroscopic Data | Values | Source |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.34-7.24 (m, 5H, Ar-H), 5.17 (s, 1H, CH), 4.01-3.96 (q, 2H, OCH₂), 2.26 (s, 3H, CH₃), 1.11-1.07 (t, 3H, CH₂CH₃) | [6] |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | [6] |
| FT-IR (KBr) ν (cm⁻¹) | 3639, 2967, 1896, 1608, 1223 | [6] |
| Mass Spectrum (m/z) | 260 (M+) | [6] |
Part 2: Synthesis via the Biginelli Reaction
The most common and efficient method for synthesizing Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is the Biginelli reaction. This is a one-pot, three-component reaction involving an aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and urea.[7][8]
The reaction is typically acid-catalyzed and proceeds through a series of steps including condensation and cyclization to form the dihydropyrimidinone ring.[7][9]
Caption: The Biginelli reaction for DHPM synthesis.
Detailed Synthesis Protocol
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
-
Reactant Mixture: In a round-bottom flask, combine benzaldehyde (1 mmol, 0.106 g), ethyl acetoacetate (1 mmol, 0.130 g), and urea (1.17 mmol, 0.070 g).[5][10]
-
Catalyst Addition: Add a catalytic amount of a suitable acid, such as a few drops of concentrated hydrochloric acid or orthophosphoric acid.[5][10][11]
-
Reaction Conditions: The mixture can be stirred at room temperature, heated under reflux, or subjected to microwave irradiation to drive the reaction to completion.[10][11] For instance, grinding the reactants with orthophosphoric acid for about 30 minutes has been reported to be effective.[5][10]
-
Work-up: After the reaction is complete (monitored by TLC), cool the reaction mixture and pour it into cold water to precipitate the product.[5][10]
-
Purification: Filter the solid precipitate, wash with water and ethanol, and then recrystallize from ethanol to obtain the pure crystalline product.[5]
Part 3: Key Physicochemical Parameters for Drug Development
The following physicochemical parameters are crucial in the early stages of drug discovery and development to predict a compound's in vivo behavior.
Solubility
Solubility is a critical factor influencing a drug's bioavailability.[12] Early-stage solubility screening helps to identify candidates with favorable absorption characteristics.[12][13] The title compound is typically recrystallized from ethanol, indicating good solubility in this solvent.
Experimental Protocol: Thermodynamic Solubility Assessment
-
Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
Lipophilicity (LogP)
The partition coefficient (LogP), the ratio of a compound's concentration in an octanol/water system, is a key indicator of its lipophilicity.[14][15] Lipophilicity affects a drug's permeability across biological membranes and its interaction with target proteins.
Experimental Protocol: LogP Determination by Shake-Flask Method
-
Preparation: Prepare a solution of the compound in the aqueous phase (water or buffer) and saturate it with n-octanol. Also, prepare n-octanol saturated with the aqueous phase.
-
Partitioning: Add a known volume of the aqueous solution of the compound to a separation funnel, followed by a known volume of the saturated n-octanol.
-
Equilibration: Shake the funnel for a set period to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the layers to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.[14]
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[15]
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of a compound's ionization at a given pH.[16] This is crucial as the ionization state affects a molecule's solubility, permeability, and binding to its biological target.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.
Caption: Workflow for Physicochemical Characterization.
Part 4: Biological Significance and Future Directions
The Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate scaffold is a cornerstone in the development of novel therapeutic agents. Derivatives have shown promise as calcium channel blockers, antihypertensive agents, and have exhibited anti-inflammatory, antiviral, and antibacterial properties.[2] The versatility of the Biginelli reaction allows for the facile synthesis of a diverse library of derivatives, enabling extensive structure-activity relationship (SAR) studies. Future research will likely focus on optimizing the ADME properties of these compounds through targeted chemical modifications, guided by a deep understanding of their fundamental physicochemical properties as outlined in this guide.
References
-
Chem-Impex. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
Mohideen, M. N., Rasheeth, A., Huq, C. A. M. A., & Nizar, S. S. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 64(9), o1752. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate in the presence of reused Punica granatum peel. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
ScienceOpen. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (2012). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]
-
PubMed. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
National Institutes of Health. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
OMICS International. (n.d.). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Retrieved from [Link]
-
ResearchGate. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
-
SlideShare. (n.d.). BIGINELLI REACTION. Retrieved from [Link]
-
PubMed Central. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Retrieved from [Link]
-
National Institutes of Health. (2016). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Retrieved from [Link]
-
Bangladesh Journals Online. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Retrieved from [Link]
-
Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]
-
YouTube. (2021). Biginelli Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
National Institutes of Health. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Biginelli reaction. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Retrieved from [Link]
-
Microbe Notes. (2023). Pyrimidine- Definition, Properties, Structure, Uses. Retrieved from [Link]
-
ScienceScholar. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Bentham Science. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Retrieved from [Link]
-
MDPI. (2020). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]
-
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-methyl-2-oxo-6-phenylhexahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Retrieved from [Link]
Sources
- 1. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. scienceopen.com [scienceopen.com]
- 11. omicsonline.org [omicsonline.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. agilent.com [agilent.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. schrodinger.com [schrodinger.com]
